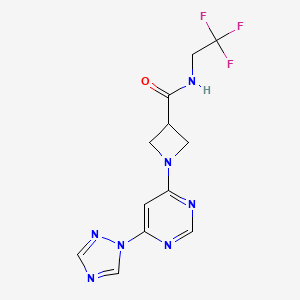
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H12F3N7O and its molecular weight is 327.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound incorporates a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The trifluoroethyl group potentially enhances lipophilicity and bioavailability.
Molecular Structure
| Component | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Pyrimidine | A six-membered ring containing two nitrogen atoms. |
| Azetidine | A saturated four-membered ring. |
| Carboxamide | Functional group that may influence solubility and reactivity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : In a study evaluating related compounds, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential effectiveness in treating tuberculosis.
Anticancer Activity
The compound's structural features suggest it could possess anticancer properties:
- Cytotoxicity Studies : Compounds with similar triazole and pyrimidine structures have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives exhibited IC50 values below 10 μM against various cancer cell lines .
Study 1: Antitubercular Activity
A series of triazole-pyrimidine derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, some showed significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of the triazole moiety is beneficial for enhancing activity against this pathogen .
Study 2: Anticancer Efficacy
In another study focusing on related compounds, derivatives were tested against multiple cancer cell lines including breast and colon cancer. The results indicated that certain compounds had IC50 values as low as 6.2 μM against colon carcinoma cells . This highlights the potential for further development of this class of compounds in oncology.
特性
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N7O/c13-12(14,15)4-17-11(23)8-2-21(3-8)9-1-10(19-6-18-9)22-7-16-5-20-22/h1,5-8H,2-4H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSEPDBTKFPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














